2-[2-[3-(Oxolan-3-yloxymethyl)phenyl]phenyl]-1,3-oxazole
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Overview
Description
2-[2-[3-(Oxolan-3-yloxymethyl)phenyl]phenyl]-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an oxolan-3-yloxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring and an oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(Oxolan-3-yloxymethyl)phenyl]phenyl]-1,3-oxazole typically involves the formation of the oxazole ring followed by the introduction of the oxolan-3-yloxymethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminophenol with a suitable aldehyde or ketone can lead to the formation of the oxazole ring. Subsequent reactions with oxolan-3-yloxymethyl chloride in the presence of a base such as potassium carbonate can introduce the oxolan-3-yloxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-(Oxolan-3-yloxymethyl)phenyl]phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
2-[2-[3-(Oxolan-3-yloxymethyl)phenyl]phenyl]-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-[3-(Oxolan-3-yloxymethyl)phenyl]phenyl]-1,3-oxazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. Additionally, the presence of the oxolan-3-yloxymethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the oxolan-3-yloxymethyl group, making it less soluble and potentially less bioactive.
2-[2-(4-Methylphenyl)phenyl]-1,3-oxazole: Contains a methyl group instead of the oxolan-3-yloxymethyl group, which can affect its chemical reactivity and biological activity.
2-[2-(3-Hydroxyphenyl)phenyl]-1,3-oxazole: Contains a hydroxy group, which can enhance its hydrogen bonding capability and influence its biological properties.
Uniqueness
The presence of the oxolan-3-yloxymethyl group in 2-[2-[3-(Oxolan-3-yloxymethyl)phenyl]phenyl]-1,3-oxazole distinguishes it from other similar compounds. This group can enhance the compound’s solubility, bioavailability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[2-[3-(oxolan-3-yloxymethyl)phenyl]phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-7-19(20-21-9-11-23-20)18(6-1)16-5-3-4-15(12-16)13-24-17-8-10-22-14-17/h1-7,9,11-12,17H,8,10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVORNLNXEJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OCC2=CC(=CC=C2)C3=CC=CC=C3C4=NC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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